molecular formula C5H3Cl3N2O B12816906 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone CAS No. 76431-05-5

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone

Cat. No.: B12816906
CAS No.: 76431-05-5
M. Wt: 213.44 g/mol
InChI Key: GWLOCIWKRGNMRW-UHFFFAOYSA-N
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Description

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of chlorine atoms at specific positions on the imidazole ring and an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone typically involves the chlorination of imidazole derivatives. One common method involves the reaction of 4,5-dichloroimidazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
  • 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2-ylidene

Uniqueness

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

76431-05-5

Molecular Formula

C5H3Cl3N2O

Molecular Weight

213.44 g/mol

IUPAC Name

2-chloro-1-(4,5-dichloro-1H-imidazol-2-yl)ethanone

InChI

InChI=1S/C5H3Cl3N2O/c6-1-2(11)5-9-3(7)4(8)10-5/h1H2,(H,9,10)

InChI Key

GWLOCIWKRGNMRW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C1=NC(=C(N1)Cl)Cl)Cl

Origin of Product

United States

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